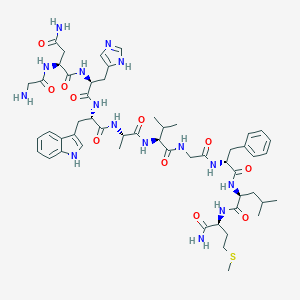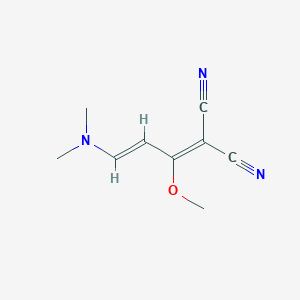
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is a fluorinated amine compound known for its unique chemical properties. The presence of six fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride can be synthesized through the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reaction parameters are meticulously controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed.
Major Products:
Oxidation: Formation of hexafluoro-2-methyl-2-propanone.
Reduction: Formation of hexafluoro-2-methyl-2-propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of fluorinated polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins. These interactions can alter the activity of the target molecules, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylamine
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propyl chloride
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride is unique due to its hydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGEYQTJPGMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














